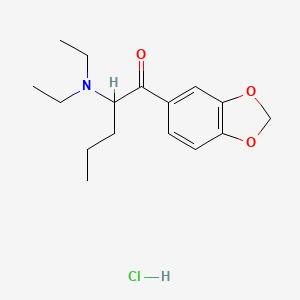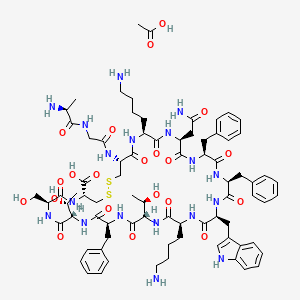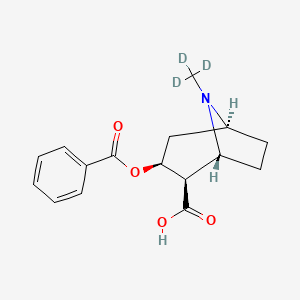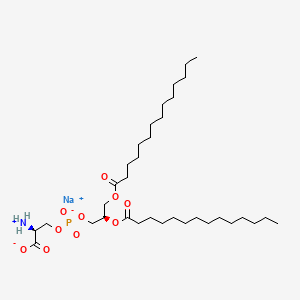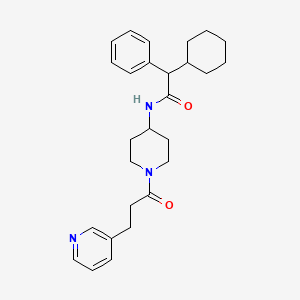
C3a 受容体作動薬
説明
The C3A Receptor Agonist is a potent effector of innate immunity. It is formed through the cleavage of the complement protein C3 and activates its G protein-coupled receptor, known as C3aR . The activation of the complement cascade results in the generation of multiple peptide fragments, of which complement C3a is a potent anaphylatoxin .
Synthesis Analysis
The synthesis of C3A Receptor Agonists involves the design of a number of agonists, partial agonists, and antagonists of C3aR . A comprehensive analysis of these structures uncovers the critical residues involved in C3a-C3aR interaction, providing molecular insights to rationally design carboxyl-terminal fragments of C3a and C5a to act as potent agonists of the receptor .Molecular Structure Analysis
The molecular structure of C3A Receptor Agonists has been analyzed using cryo-EM structures . These structures reveal distinct binding pocket topologies of complement anaphylatoxins and provide key insights into receptor activation and transducer coupling .Chemical Reactions Analysis
The chemical reactions involving C3A Receptor Agonists are complex and involve multiple steps. For instance, the C3a receptor antagonist therapy is protective with or without thrombolysis in murine thromboembolic stroke . In addition, the electrostatic potential profile was shown to potentially discriminate between full agonists and partial agonists .Physical And Chemical Properties Analysis
The C3A Receptor Agonist has a molecular weight of 433.6 g/mol and a molecular formula of C27H35N3O2 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学的研究の応用
自然免疫における役割
補体カスケードは自然免疫の不可欠な部分であり、微生物感染症の対策を含む身体の自然免疫応答において重要な役割を果たしています . 補体カスケードの活性化は、複数のペプチドフラグメントの生成をもたらしますが、そのうち補体 C3a と C5a は強力なアナフィラトキシンです .
G タンパク質共役受容体 (GPCR) との相互作用
補体 C3a は C3aR として知られる G タンパク質共役受容体 (GPCR) に結合して活性化する一方、C5a は C5aR1 と C5aR2 という 2 つの異なる受容体を活性化します . この相互作用は、重要な免疫応答と代謝応答を刺激します .
創薬のための構造的洞察
構造の包括的な分析により、C3a-C3aR 相互作用に関与する重要な残基が明らかになり、受容体の強力な作動薬として作用する C3a と C5a のカルボキシル末端フラグメントを合理的に設計するための分子レベルの洞察が得られます .
炎症性疾患における役割
C3a のレベルの上昇は、複数の炎症性疾患に関与しており、C3a 誘発性 C3aR シグナル伝達は、敗血症、関節炎、喘息、およびループスの病態生理に寄与しています .
顆粒球と食細胞の走化性と脱顆粒
ヒト補体タンパク質 C3a は、顆粒球と食細胞 (例:好中球、単球、マクロファージ、好酸球、肥満細胞、樹状細胞) の走化性と脱顆粒を引き起こします .
ミトコンドリアとの相互作用
ミトコンドリアは、補体系の活性化に影響を与えるシグナルを放出し、組織損傷と炎症につながります。一方、補体系はミトコンドリアの機能を変化させ、悪循環を形成します . このサイクルは、疾患の進行と健康への影響を悪化させます
作用機序
Target of Action
The primary target of the C3A Receptor Agonist is the C3a receptor (C3aR) . C3aR is a G-protein-coupled receptor that is part of the immune system’s complement pathway . It is expressed by many cell types, including neurons, glia, and various cells in the immune system .
Mode of Action
The C3A Receptor Agonist binds to the C3aR, activating it . This activation can have various effects depending on the cell type and disease context . For example, when a C3A receptor is activated, neutrophils are immobilized .
Biochemical Pathways
The activation of the C3aR is part of the complement cascade, a key component of the immune system . This cascade can be activated through multiple initiating pathways, all leading to the cleavage of the central complement components C3 and C5 to generate the small bioactive fragments C3a and C5a . The C3a fragment then binds and activates the C3aR .
Pharmacokinetics
For instance, the peptide ligand WWGKKYRASKLGL, also called “super agonist,” is the most effective C3aR agonist, being 15-fold more potent than C3a .
Result of Action
The activation of the C3aR by the C3A Receptor Agonist can have both anti-inflammatory and pro-inflammatory effects . For example, in the acute inflammatory response, C3a acts in direct opposition to C5a, preventing the accumulation of neutrophils in inflamed tissues by independently regulating their mobilization . The exact molecular and cellular effects can vary depending on the specific disease context .
Action Environment
The action of the C3A Receptor Agonist can be influenced by various environmental factors. For example, in the kidneys, where C3aR is primarily expressed on the tubular epithelium and less in glomerular podocytes, the levels of C3a in the plasma and urine are increased in several types of kidney diseases, and are associated with disease progression and severity . The C3a/C3aR pathway facilitates the progression of glomerular and tubulointerstitial diseases, while it has opposite effects on urinary tract infections .
Safety and Hazards
将来の方向性
Targeting the C3a receptor with selective agonists or antagonists is believed to be a viable therapeutic option for several diseases such as stroke, heart attack, reperfusion injuries, and rheumatoid arthritis . Future studies need to elucidate the specific mechanism of C3a generation in an unchallenged neurogenic niche and the mechanisms of C3a generation in the post-acute and chronic phase after stroke .
生化学分析
Biochemical Properties
The C3A Receptor Agonist interacts with various enzymes, proteins, and other biomolecules. It is released through the proteolytic activation of C3 by C3-convertases, coagulation factors XIa, Xa, IXa, thrombin, and plasmin, cathepsins, and several other membrane-associated or serine proteases . The C3A Receptor Agonist binds to the C3aR, activating chemotaxis, granule enzyme release, superoxide anion production, and bacterial opsonization .
Cellular Effects
The C3A Receptor Agonist has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in neurons and glia, C3aR signaling contributes to better outcomes in the post-acute and chronic phase after ischemic stroke .
Molecular Mechanism
The C3A Receptor Agonist exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A comprehensive analysis of the structures of C3aR in complex with heterotrimeric G-proteins uncovers the critical residues involved in C3a-C3aR interaction .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the C3A Receptor Agonist change. For instance, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases . This suggests that the C3A Receptor Agonist’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of the C3A Receptor Agonist vary with different dosages in animal models . For example, in a guinea pig LPS-induced airway neutrophilia model, the C3A Receptor Agonist inhibited neutrophil recruitment
Metabolic Pathways
The C3A Receptor Agonist is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the C3A Receptor Agonist can be released through the activation of C3 by various enzymes .
Transport and Distribution
The C3A Receptor Agonist is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases .
Subcellular Localization
The C3A Receptor Agonist is localized in various subcellular compartments. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, while C3aR levels are unaffected by oxidative stress, its cell membrane levels decrease and mitochondrial localization increases .
特性
IUPAC Name |
2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFOYNMWESQGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(=O)CCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659061 | |
| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944997-60-8 | |
| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C3A receptor agonist | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How do C3a receptor agonists exert their effects on a cellular level?
A1: C3a receptor agonists bind to the C3a receptor, a G protein-coupled receptor, primarily found on various immune cells, including mast cells and neutrophils. This binding triggers downstream signaling cascades, leading to diverse cellular responses. One of the key pathways activated by C3a receptor agonists is the PI3K/AKT pathway, as demonstrated by a study showing that the C3a receptor agonist promotes hepatocellular carcinoma growth by activating this specific pathway. []
Q2: What is the role of C3a receptor agonists in influencing neural plasticity after ischemic stroke?
A2: Research suggests that C3a receptor agonists may play a beneficial role in promoting neural plasticity following ischemic stroke. A study in mice revealed that intranasal administration of a C3a receptor agonist after stroke significantly increased synaptic density and GAP43 expression in the peri-infarct cortex, a marker of axonal sprouting and plasticity. [] This enhanced plasticity was associated with improved recovery of motor function.
Q3: Can C3a receptor agonists directly contribute to fibrotic processes in the kidneys?
A3: Evidence suggests that C3a receptor activation might contribute to renal fibrosis. A study using murine primary tubular epithelial cells demonstrated that a C3a receptor agonist induced the expression of pro-fibrotic markers, including collagen I and transforming growth factor beta 1 (TGF-β1), similar to the effects observed with direct TGF-β1 treatment. [] This suggests a potential direct pro-fibrotic role of C3a receptor activation in the kidneys.
Q4: How do C3a receptor agonists impact inflammatory and fibrotic processes in diabetic nephropathy?
A4: Research indicates that C3a receptor agonists may exacerbate inflammatory and fibrotic responses in diabetic nephropathy. A study on a rat model of type 2 diabetes mellitus showed that a C3a receptor agonist worsened renal function and morphology, accompanied by increased levels of inflammatory cytokines (IL-6), phosphorylated IKBα, TGF-β, and collagen I in the kidneys. [] This suggests that blocking C3a receptor activation could be a potential therapeutic strategy for diabetic nephropathy.
Q5: Have any C3a receptor antagonists been developed, and what are their potential therapeutic applications?
A5: Yes, researchers have successfully designed and validated C3a receptor antagonists using computational methods. [] These antagonists have shown potential therapeutic value in preclinical models of diseases like stroke, heart attack, and rheumatoid arthritis, where excessive C3a receptor activation contributes to pathology.
Q6: What is the connection between Serping1, the complement pathway, and neuronal development?
A6: Studies have revealed an unexpected role for the complement pathway, specifically Serping1 (C1 inhibitor), in regulating neuronal development. Research demonstrated that Serping1 knockdown disrupted neuronal stem cell proliferation and migration in mice, with evidence suggesting that this effect might be mediated through the C5a receptor. [] This finding highlights the diverse roles of the complement system beyond its traditional involvement in immunity.
Q7: Have any structure-activity relationship (SAR) studies been conducted for C3a receptor agonists?
A7: While limited information is available on comprehensive SAR studies for C3a receptor agonists based on the provided research articles, some studies have explored modifications to the C3a peptide sequence. For instance, researchers have investigated the effects of incorporating oxazole amino acids into C3a-derived peptides, leading to the identification of potent C3a receptor agonists. [] These findings suggest that modifications to the C3a peptide backbone can significantly impact its activity and provide valuable insights for designing more potent and selective C3a receptor agonists.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)

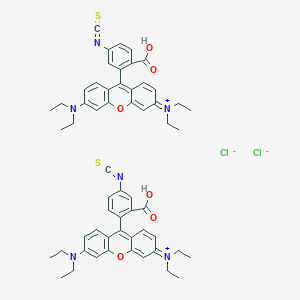
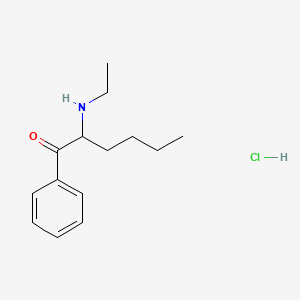
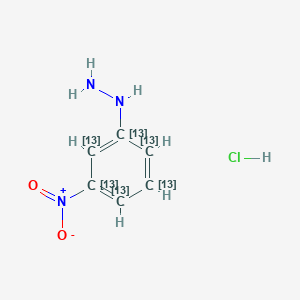
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)

